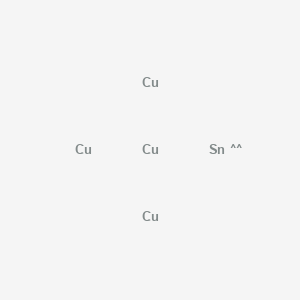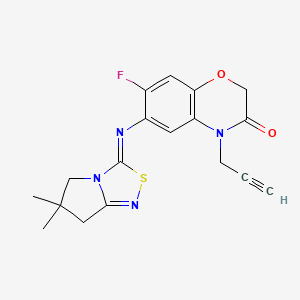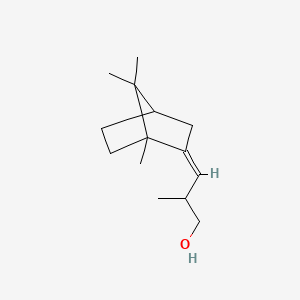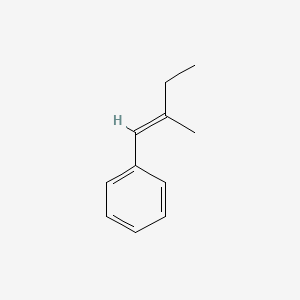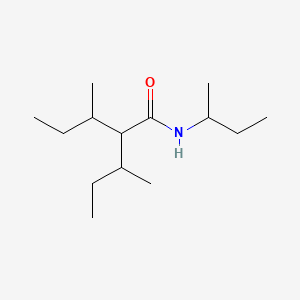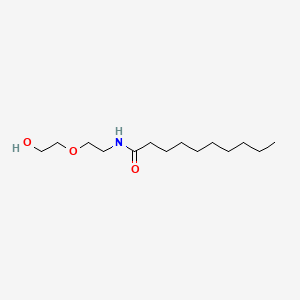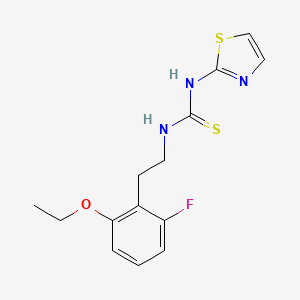
N,N(Or N,N')-dioctylpropane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-二辛基丙烷-1,3-二胺是一种有机化合物,属于二胺类。它的特点是在丙烷-1,3-二胺骨架的氮原子上连接了两个辛基。该化合物以其多功能性而闻名,由于其独特的化学性质,它被广泛应用于各种工业和科学领域。
准备方法
合成路线和反应条件
N,N-二辛基丙烷-1,3-二胺的合成通常涉及在碱性条件下,1,3-二氨基丙烷与辛基卤代烃反应。反应可以使用氢氧化钠或氢氧化钾作为碱,在乙醇或甲醇等有机溶剂中进行。反应通常在高温下进行,以促进亲核取代反应,生成 N,N-二辛基丙烷-1,3-二胺。
工业生产方法
在工业生产中,N,N-二辛基丙烷-1,3-二胺的生产可能涉及一个连续过程,其中 1,3-二氨基丙烷和辛基卤代烃与碱一起送入反应器。然后将反应混合物加热并搅拌,以确保完全转化。随后通过蒸馏或重结晶对产物进行纯化,以获得高纯度的 N,N-二辛基丙烷-1,3-二胺。
化学反应分析
反应类型
N,N-二辛基丙烷-1,3-二胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化生成相应的胺氧化物。
还原: 它可以被还原生成仲胺或伯胺。
取代: 该化合物可以参与亲核取代反应,其中辛基可以被其他烷基或芳基取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 通常使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 通常使用在碱如氢氧化钠或氢氧化钾存在下的烷基卤代烃或芳基卤代烃。
主要生成产物
氧化: 胺氧化物。
还原: 仲胺或伯胺。
取代: 根据所使用的取代基,各种取代二胺。
科学研究应用
N,N-二辛基丙烷-1,3-二胺在科学研究中具有广泛的应用:
化学: 它被用作合成复杂有机分子和配位络合物的构建模块。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 正在进行的研究探索它在药物开发中的应用,特别是在设计具有特定生物靶点的分子方面。
工业: 它用于生产表面活性剂、乳化剂和缓蚀剂。
作用机理
N,N-二辛基丙烷-1,3-二胺的作用机理涉及它与各种分子靶标的相互作用。该化合物可以作为配体,与金属离子结合并形成配位络合物。在生物系统中,它可能与酶或受体相互作用,调节它们的活性。确切的途径和分子靶标取决于所用化合物的特定应用和环境。
作用机制
The mechanism of action of N,N-dioctylpropane-1,3-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
类似化合物
月桂胺二丙烯二胺: 另一种具有类似结构特征但烷基链长度不同的二胺。
N,N-二甲基-1,3-丙二胺: 一种更简单的二胺,具有甲基而不是辛基。
1,3-二氨基丙烷: 没有烷基取代的母体化合物。
独特性
N,N-二辛基丙烷-1,3-二胺因其长的辛基链而独一无二,这些链赋予了独特的疏水性。这使得它在需要两亲分子的应用中特别有用,例如表面活性剂和乳化剂。它形成稳定配位络合物的能力也使其与更简单的二胺区别开来。
属性
CAS 编号 |
38886-11-2 |
|---|---|
分子式 |
C19H42N2 |
分子量 |
298.6 g/mol |
IUPAC 名称 |
N',N'-dioctylpropane-1,3-diamine |
InChI |
InChI=1S/C19H42N2/c1-3-5-7-9-11-13-17-21(19-15-16-20)18-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI 键 |
ZINLVDIYZWIFLG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN(CCCCCCCC)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




